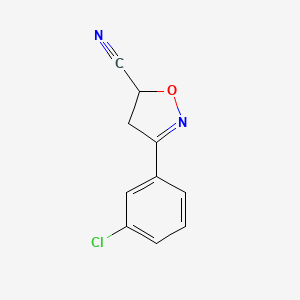

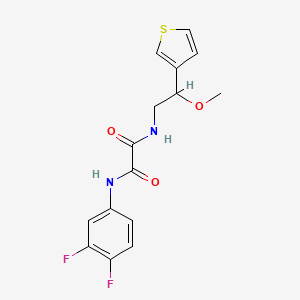

![molecular formula C17H16N2O3S B2703657 2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 896010-43-8](/img/structure/B2703657.png)

2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The process uses TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were between 43–50% .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . These methods provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Aplicaciones Científicas De Investigación

Novel Compounds Synthesis and Therapeutic Potential

Research has led to the synthesis of various novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds have shown promising antioxidant and antibacterial activities. For example, some synthesized benzamide compounds exhibited effective metal chelate activity and significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential in medical and pharmaceutical applications (Hasan Yakan et al., 2020).

Anticancer Activity Evaluation

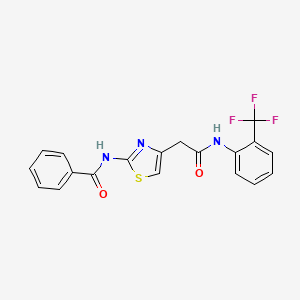

Another notable application is in the anticancer domain, where N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for their anticancer activity. These compounds displayed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing the potential of 2,3-dimethoxybenzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).

Molecular Structure and Electrochemistry

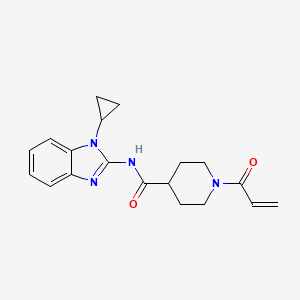

The study of molecular structure and electrochemical properties is another critical area of research. For instance, the synthesis and characterization of ferrocenyl-substituted 4-quinazolinone and related heterocycles have provided insights into their molecular structures, electrochemical behaviors, and potential applications in developing new materials with unique properties (J. Tauchman et al., 2013).

Gelation Behavior and Non-Covalent Interactions

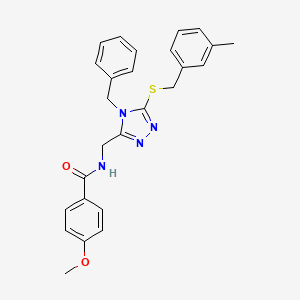

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been explored through the synthesis and characterization of N-(thiazol-2-yl)benzamide derivatives. These studies help understand the molecular interactions that contribute to the gelation behavior of certain compounds, which is crucial for developing new materials for various applications (P. Yadav & Amar Ballabh, 2020).

Chemical Synthesis Pathways

Understanding chemical synthesis pathways is fundamental in the development of new compounds. Research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, for example, has revealed novel pathways for creating these compounds, which could have implications in various fields, including pharmaceuticals and material science (J. Stuart et al., 1987).

Mecanismo De Acción

Target of Action

Benzamide compounds, which include 2,3-dimethoxy-n-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been widely used in medical, industrial, biological and potential drug industries .

Mode of Action

It’s known that benzamide compounds exhibit a range of biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects .

Biochemical Pathways

Some benzamide compounds have been shown to exhibit effective metal chelate activity , which could potentially affect various biochemical pathways.

Result of Action

Some synthesized benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-18-13-8-7-11(9-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFNEEYITAVNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)

![6-(4-Fluorophenyl)-2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2703584.png)

![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)

![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)